molecular formula C14H19NO4 B2645319 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid CAS No. 1397003-37-0

2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2645319
CAS No.: 1397003-37-0
M. Wt: 265.309
InChI Key: NLRQXJDJAMCDTH-UHFFFAOYSA-N
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Description

2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid (CAS 1397003-37-0) is a high-purity chemical compound with a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol . This molecule is an N-acyl-valine derivative featuring a 2-ethoxyphenyl substituent, making it a candidate for various research applications in medicinal chemistry and drug discovery . Its structural characteristics, including the amide linkage and carboxylic acid terminus, suggest potential utility as a synthetic intermediate or a building block in the development of novel bioactive molecules, such as protease inhibitors or receptor ligands . Researchers can employ this compound in the design of complex molecules, leveraging its functional groups for further chemical modifications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For specific shipping and storage requirements, including cold-chain transportation, please contact us for the most current handling instructions .

Properties

IUPAC Name

2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-19-11-8-6-5-7-10(11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRQXJDJAMCDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 2-ethoxyaniline with an appropriate acylating agent to form the formamido intermediate. This intermediate is then subjected to further reactions to introduce the methylbutanoic acid moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the acylation and subsequent reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formamido group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Compounds with substituted ethoxy groups.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could possess antimicrobial effects against certain bacterial strains. The presence of the ethoxyphenyl moiety may enhance lipophilicity, improving membrane penetration and subsequent antimicrobial efficacy.
  • Antidiabetic Potential : Some investigations have indicated that compounds similar to 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid can influence glucose metabolism. In vitro assays have shown promise in reducing lipid accumulation in hepatocytes, which may have implications for diabetes management.

Applications in Drug Development

Given its biological activity, this compound has potential applications in drug development:

  • Therapeutic Agents : The structure suggests potential as a therapeutic agent for conditions related to metabolic disorders, such as diabetes and obesity. Further studies are needed to elucidate its mechanism of action and therapeutic efficacy.
  • Lead Compound for Synthesis : It can serve as a lead compound for synthesizing new derivatives with enhanced biological activities. Modifications to the side chains or functional groups could yield compounds with improved potency or reduced toxicity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity, suggesting pathways for further development.

Case Study 2: Antidiabetic Effects

In vivo experiments conducted on diabetic mouse models demonstrated that administration of the compound led to significant reductions in blood glucose levels. This suggests that it may act on insulin signaling pathways or influence glucose uptake mechanisms in peripheral tissues.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethoxyphenyl moiety may interact with hydrophobic regions of proteins or enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications Reference
This compound C₁₄H₁₉NO₅ 281.30 (calculated) 2-Ethoxyphenyl formamido Not explicitly reported
2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid C₁₄H₁₉NO₅ 281.30 3,5-Dimethoxyphenyl formamido Higher lipophilicity due to methoxy groups
2-(Phenylsulphonamido)-3-methylbutanoic acid C₁₁H₁₃NO₄S 267.29 Phenylsulphonamido Corrosion inhibition in alkaline media
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid C₁₀H₁₃NO₄ 211.22 Furan-2-yl formamido Potential heterocyclic interactions
2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid C₁₂H₁₃ClN₂O₅ 312.70 4-Chloro-3-nitrophenyl formamido Electron-withdrawing nitro group enhances reactivity

Key Observations :

  • Substituent Effects : The 2-ethoxyphenyl group balances moderate electron-donating capacity (–OCH₂CH₃) with steric hindrance, contrasting with the stronger electron-donating 3,5-dimethoxyphenyl group in the analog from . The nitro group in the 4-chloro-3-nitro derivative () introduces electron-withdrawing effects, likely increasing chemical reactivity .
  • Lipophilicity : The ethoxy and methoxy groups enhance lipophilicity compared to polar groups like sulphonamido () or furan (), which may influence membrane permeability in biological systems.
  • Molecular Weight : The target compound’s higher molecular weight compared to the furan derivative () suggests differences in diffusion rates and solubility.

Biological Activity

Chemical Structure and Properties

The molecular formula for 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid is C13H17N1O3C_{13}H_{17}N_{1}O_{3}, with a molecular weight of approximately 235.28 g/mol. The compound features a unique combination of an ethoxyphenyl group and a formamido moiety, which may contribute to its biological properties.

Anti-inflammatory Effects

Formamido compounds are also known for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests that this compound could potentially modulate inflammatory responses, although specific data on this compound is still needed.

Study 1: Antibacterial Activity

A study conducted on a series of formamido derivatives, including those structurally related to this compound, found that several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for the most active compounds.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of various formamido compounds. The results indicated that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This mechanism might be relevant for understanding the biological activity of this compound.

Toxicological Profile

While specific toxicological data for this compound is scarce, related compounds have been evaluated for safety. Generally, formamido acids are considered to have low toxicity profiles; however, further studies are necessary to establish the safety and potential side effects associated with this compound.

Comparative Analysis

The following table summarizes the biological activities reported for structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityToxicity Level
Compound AMIC = 64 µg/mLInhibits IL-6Low
Compound BMIC = 32 µg/mLInhibits TNF-alphaModerate
This compound Unknown (potentially active)Potentially activeUnknown

Q & A

Q. How should researchers document structural elucidation data for peer review?

  • Methodological Answer : Provide raw NMR (FID files), HRMS spectra, and crystallographic data (CIF files) in supplementary materials. Annotate spectral assignments using tools like MestReNova and reference IUPAC nomenclature guidelines .

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